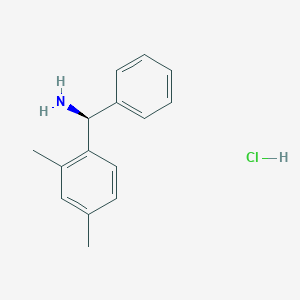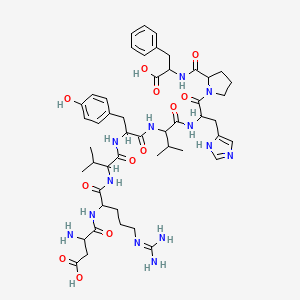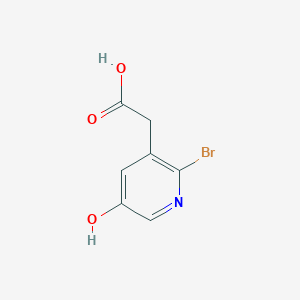
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is notable for its bromine and hydroxyl functional groups, which confer unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid typically involves the bromination of 5-hydroxypyridine followed by acetic acid substitution. One common method includes:
Bromination: 5-Hydroxypyridine is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature to avoid over-bromination.
Substitution: The brominated product is then reacted with chloroacetic acid under basic conditions (e.g., sodium hydroxide) to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration, to maximize yield and purity. Catalysts and automated monitoring systems are often employed to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Sodium azide for azide substitution, followed by reduction to amine.
Major Products
Oxidation: 2-(2-Oxo-5-hydroxypyridin-3-yl)acetic acid.
Reduction: 2-(5-Hydroxypyridin-3-yl)acetic acid.
Substitution: 2-(2-Amino-5-hydroxypyridin-3-yl)acetic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid is used as an intermediate in the synthesis of more complex molecules. Its bromine and hydroxyl groups make it a versatile building block for constructing heterocyclic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving pyridine derivatives. Its structural similarity to naturally occurring molecules allows it to act as a probe in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The presence of the bromine atom can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism by which 2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, facilitating interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-5-hydroxypyridin-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(2-Fluoro-5-hydroxypyridin-3-yl)acetic acid: Contains a fluorine atom, offering different reactivity and biological properties.
2-(2-Iodo-5-hydroxypyridin-3-yl)acetic acid: Iodine substitution provides unique reactivity due to the larger atomic size and different electronic properties.
Uniqueness
2-(2-Bromo-5-hydroxypyridin-3-yl)acetic acid is unique due to the specific reactivity of the bromine atom, which can undergo various substitution reactions. Its hydroxyl group also allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H6BrNO3 |
|---|---|
Poids moléculaire |
232.03 g/mol |
Nom IUPAC |
2-(2-bromo-5-hydroxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H6BrNO3/c8-7-4(2-6(11)12)1-5(10)3-9-7/h1,3,10H,2H2,(H,11,12) |
Clé InChI |
NBHNYIZXXLYKGE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1CC(=O)O)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
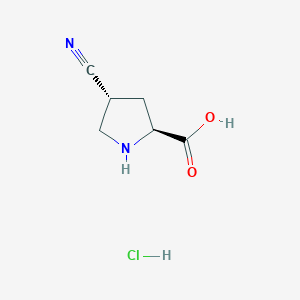
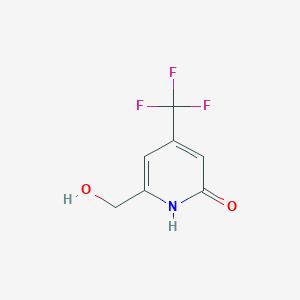
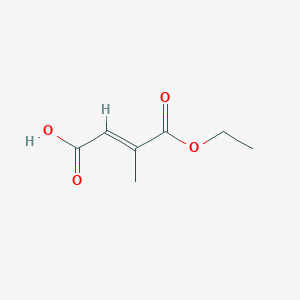
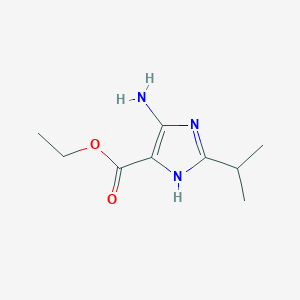
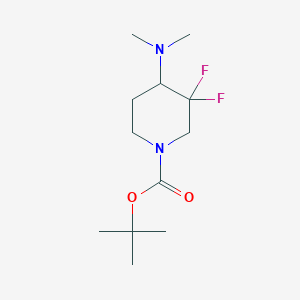
![(2R,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4S,6S)-6-[[(2S,9R,10S)-9-ethyl-2,9-dihydroxy-4,5,13,20,20-pentamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12824084.png)

![Methyl 3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate](/img/structure/B12824090.png)

![2-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B12824104.png)
